molecular formula C13H15IN2O3 B3257525 tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate CAS No. 290368-03-5

tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate

Cat. No.: B3257525
CAS No.: 290368-03-5
M. Wt: 374.17 g/mol
InChI Key: ZPNWGJUYQHKVOE-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate (CAS 290368-03-5) is a versatile N-Boc-protected indazole derivative that serves as a critical synthetic intermediate for constructing complex molecules in medicinal chemistry and chemical biology. Its molecular formula is C13H15IN2O3, with a molecular weight of 374.17 g/mol [ 2][ 4][ 8]. This compound is designed For Research Use Only and is not intended for diagnostic or therapeutic applications [ 3][ 8]. The primary research value of this building block lies in its use for the synthesis of 1,3-diarylsubstituted indazoles, a scaffold of high interest in probe and drug discovery [ 5]. The iodine atom at the 3-position readily undergoes palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction, enabling the introduction of diverse aryl and heteroaryl groups [ 5]. Under optimized microwave conditions, this cross-coupling is highly efficient and is accompanied by the concomitant deprotection of the Boc group , directly yielding valuable 3-aryl-NH-indazole intermediates in high yields, often exceeding 80% [ 5]. The resulting NH-indazoles can be further functionalized at the N1 position via copper-catalyzed arylation, providing a flexible two-step route to a wide array of differentially substituted indazole analogs for structure-activity relationship (SAR) studies [ 5]. Researchers in the Molecular Libraries Production Center Network (MLPCN) have utilized this compound in the development of chemical probes to explore novel biological targets [ 5].

Properties

IUPAC Name

tert-butyl 3-iodo-5-methoxyindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O3/c1-13(2,3)19-12(17)16-10-6-5-8(18-4)7-9(10)11(14)15-16/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNWGJUYQHKVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural analogs of tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate vary in substituent positions, functional groups, and heterocyclic cores. Below is a detailed analysis supported by experimental data and literature.

Structural Analogues with Positional and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Evidence Source
This compound 3-I, 5-OCH₃ C₁₃H₁₄IN₃O₃ 375.18 Reactive iodine for cross-coupling; Boc protection enhances stability.
tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate 3-I, 7-OCH₃ C₁₃H₁₄IN₃O₃ 375.18 Methoxy at position 7 alters electronic properties and reactivity.
tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate 3-I, 5-OSi C₁₈H₂₇IN₂O₃Si 474.4 Silyl ether protection increases lipophilicity; sensitive to acidic hydrolysis.
tert-Butyl 3-iodo-1H-indazole-1-carboxylate 3-I C₁₂H₁₂IN₃O₂ 344.15 Lacks methoxy group; lower molecular weight; mp = 117°C.
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate 3-NH₂, 5-Br C₁₂H₁₄BrN₃O₂ 328.17 Bromine substitution reduces reactivity in cross-coupling; amino group enables further functionalization.
Key Observations:
  • Positional Isomerism: Methoxy at position 5 (target compound) vs.
  • Halogen Reactivity : Iodo-substituted derivatives (e.g., target compound) are preferred for Pd-catalyzed cross-coupling over bromo analogs (), which require harsher conditions .
  • Protecting Groups : Silyl ethers () offer orthogonal protection compared to Boc, enabling sequential deprotection strategies in multi-step syntheses .

Heterocyclic Core Variations

Compounds with indole or imidazole cores differ significantly in electronic and steric properties:

Compound Name Core Structure Key Features Evidence Source
tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate Indole Electron-rich core due to pyrrole ring; formyl group enables nucleophilic additions.
4-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole Imidazole Smaller heterocycle with dual carbonyl groups; used in peptide mimetics.
Key Observations:
  • Indazole vs. Indole : Indazoles (target compound) are more electron-deficient due to the pyrazole ring, enhancing stability under oxidative conditions compared to indoles .
  • Biological Relevance : Indazoles are prevalent in kinase inhibitors (e.g., c-Met, Aurora), whereas indoles are common in serotonin receptor modulators .

Biological Activity

tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, characterized by its unique molecular structure that includes a tert-butyl group, an iodine atom at the 3-position, and a methoxy group at the 5-position of the indazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

The molecular formula of this compound is C13H15IN2O3. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate for further functionalization in organic synthesis. The methoxy group contributes to its chemical properties and biological activities, potentially influencing its interactions with various biological targets.

The precise mechanism of action for this compound is still under investigation. However, it is known to interact with multiple molecular targets, including enzymes and receptors involved in various biological pathways. The compound's structural features suggest potential activity against specific kinases, which are crucial in cancer signaling pathways.

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The compound's potential as a kinase inhibitor has been highlighted, with some derivatives demonstrating IC50 values in the single-digit nanomolar range against specific cancer cell lines such as HL60 and HCT116 .

CompoundIC50 (nM)Cell Line
Compound A8.3HL60
Compound B1.3HCT116
This compoundTBDTBD

Anti-inflammatory Activity

Indazole derivatives have also been studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, although specific data for this compound remains limited.

Antimicrobial Activity

Preliminary studies suggest that indazole derivatives possess antimicrobial properties, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies indicate that substituents at specific positions on the indazole ring significantly influence its potency against different biological targets. For example, the presence of the methoxy group at position five is crucial for maintaining activity compared to other derivatives lacking this group .

Case Studies

Several case studies have explored the biological activities of indazole derivatives:

  • Kinase Inhibition : A study evaluated various indazole derivatives for their ability to inhibit kinases involved in cancer progression. Compounds with similar structures to tert-butyl 3-iodo-5-methoxy showed promising results, suggesting potential pathways for further development .
  • Antiproliferative Effects : Another research effort focused on the antiproliferative effects of indazole derivatives on multiple cancer cell lines, demonstrating that modifications at the 5-position significantly impacted efficacy .

Q & A

What are the established synthetic methodologies for tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves a multi-step process starting with indazole derivatives. Key steps include:

  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the indazole nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a catalytic base like 4-dimethylaminopyridine (DMAP) .
  • Iodination : Electrophilic iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 0–25°C. Temperature control is critical to minimize byproducts .
  • Methoxy group retention : Ensure the 5-methoxy substituent remains intact by avoiding strong acidic or oxidative conditions during iodination .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how do they complement each other?

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and substitution patterns. The methoxy proton appears as a singlet (~δ 3.8–4.0 ppm), while the iodine atom induces deshielding in adjacent carbons .
  • X-ray crystallography : Resolves 3D structure and confirms regiochemistry. SHELX software is widely used for refinement, particularly for analyzing hydrogen-bonding networks and molecular packing .
  • Thermal analysis : DSC/TGA evaluates thermal stability, with decomposition typically occurring above 200°C .

How can researchers address discrepancies between experimental spectral data and computational predictions for this compound?

Discrepancies in NMR chemical shifts or IR stretching frequencies often arise from:

  • Crystal-packing effects : Hydrogen-bonding interactions (e.g., C–H···O) in the solid state may alter electronic environments versus solution-state calculations. X-ray data from SHELX refinements can validate these interactions .
  • Solvent effects : Computational models should account for solvent polarity (e.g., DMSO vs. chloroform). Adjust dielectric constants in DFT calculations to match experimental conditions .

What strategies optimize iodination efficiency while minimizing byproduct formation?

  • Catalyst screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity .
  • Solvent optimization : Use DMF for improved iodine solubility or switch to dichloromethane (DCM) for milder conditions .
  • Temperature control : Maintain sub-ambient temperatures (0–10°C) to suppress polyiodination .

What structure-activity relationship (SAR) insights exist for this compound in pharmacological studies?

Comparative studies with analogs (e.g., tert-butyl 4-formyl-5-methoxy-1H-indole-1-carboxylate) reveal:

  • Iodine’s role : The 3-iodo substituent enhances halogen bonding with target proteins (e.g., kinases), improving binding affinity .
  • Methoxy group : The 5-methoxy group increases lipophilicity, impacting blood-brain barrier penetration in CNS-targeted therapies .

What orthogonal purification methods are effective for isolating this compound from complex mixtures?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate). The iodine atom increases polarity, requiring higher ethyl acetate ratios (~30–40%) for elution .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit differences in solubility between the product and unreacted starting materials .

How do the 3-iodo and 5-methoxy substituents influence reactivity in cross-coupling reactions?

  • Electron-withdrawing iodine : Activates the indazole ring for Suzuki-Miyaura couplings at the 3-position. Use Pd(PPh₃)₄ and aryl boronic acids in THF/Na₂CO₃ at 80°C .
  • Methoxy directing effects : The 5-methoxy group can sterically hinder coupling at adjacent positions, necessitating careful catalyst selection (e.g., bulky ligands like SPhos) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate

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